molecular formula C14H20FN3O2 B2790330 1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea CAS No. 1797536-06-1

1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Cat. No.: B2790330
CAS No.: 1797536-06-1
M. Wt: 281.331
InChI Key: XWSNIVTZBZDFJC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a synthetic organic compound that features a fluorophenyl group and a hydroxypiperidinyl group connected via an ethyl linkage to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate carbamate.

    Piperidine Introduction: The intermediate is then reacted with 4-hydroxypiperidine in the presence of a base such as triethylamine to form the desired product.

    Final Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is unique due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall pharmacokinetic properties. The fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c15-11-1-3-12(4-2-11)17-14(20)16-7-10-18-8-5-13(19)6-9-18/h1-4,13,19H,5-10H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSNIVTZBZDFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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